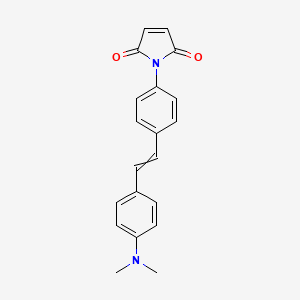
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- is a complex organic compound known for its unique structure and properties It belongs to the class of pyrrole derivatives, which are characterized by a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the 2,5-dione functionality. The final step involves the attachment of the 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl) group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dione derivatives, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylmaleimide: Another pyrrole derivative with similar structural features.
3-Methyl-4-vinyl-1H-pyrrole-2,5-dione: A compound with a similar pyrrole ring structure but different substituents.
Uniqueness
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- is unique due to its specific substituents, which impart distinct chemical and biological properties
Propiedades
Número CAS |
62654-10-8 |
|---|---|
Fórmula molecular |
C20H18N2O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-[4-[2-[4-(dimethylamino)phenyl]ethenyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H18N2O2/c1-21(2)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-19(23)13-14-20(22)24/h3-14H,1-2H3 |
Clave InChI |
LMRAUYMGCPFJAH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















